An In-depth Technical Guide to the Chemical Properties of 2-(3-Chlorophenyl)azetidine
An In-depth Technical Guide to the Chemical Properties of 2-(3-Chlorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their unique strained ring system imparts distinct conformational properties and serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[2] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3] The incorporation of an azetidine moiety can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, making it a valuable structural motif in the design of novel therapeutics.[2]
This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 2-(3-Chlorophenyl)azetidine. While experimental data for this particular compound is limited in publicly available literature, this guide consolidates predicted data and provides detailed, adaptable experimental protocols for its synthesis and characterization based on established methods for analogous 2-aryl-azetidines.
Core Chemical Properties
The fundamental chemical properties of 2-(3-Chlorophenyl)azetidine are summarized in the table below. It is important to note that much of the available data is computational or predicted, highlighting an opportunity for further experimental investigation. For comparative purposes, experimental data for the parent compound, 2-phenylazetidine, is also included where available.
| Property | 2-(3-Chlorophenyl)azetidine | 2-Phenylazetidine |
| Molecular Formula | C₉H₁₀ClN[4] | C₉H₁₁N[5][6][7] |
| Molecular Weight | 167.64 g/mol [4] | 133.19 g/mol [5] |
| CAS Number | 1270440-38-4 | 22610-18-0[5][6] |
| Appearance | Not available | Colorless to pale yellow liquid or solid[5][6] |
| Melting Point | Not available | 45-48 °C[6] |
| Boiling Point | Not available | 181-183 °C[6] |
| Solubility | Not available | Soluble in organic solvents, slightly soluble in water[6] |
| Predicted logP (XlogP3) | 2.1[4] | 1.27 (Predicted)[7] |
| Predicted pKa | Not available | Not available |
| InChI | InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2[4] | InChI=1/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2[5] |
| SMILES | C1NC(C1)C2=CC(=CC=C2)Cl[4] | C1CC(N1)C2=CC=CC=C2 |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and characterization of 2-(3-Chlorophenyl)azetidine. These protocols are adapted from established methodologies for the synthesis of 2-aryl-azetidines and the characterization of azetidine derivatives.[8][9][10]
Synthesis of 2-(3-Chlorophenyl)azetidine
The synthesis of 2-aryl-azetidines can be achieved through various synthetic routes.[1][11][12] A common approach involves the cyclization of a suitable precursor. The following is a representative procedure adapted from literature methods for the synthesis of similar compounds.[10]
Reaction Scheme:
(A visual representation of the chemical reaction would be placed here in a formal whitepaper.)
Materials:
-
3-Chlorobenzaldehyde
-
(2-Bromoethyl)amine hydrobromide
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reductive Amination: To a solution of 3-chlorobenzaldehyde (1 equivalent) in methanol, add (2-bromoethyl)amine hydrobromide (1.1 equivalents). Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(2-bromoethyl)-1-(3-chlorophenyl)methanamine.
-
Cyclization: Dissolve the crude intermediate in a suitable solvent such as acetonitrile or dimethylformamide.
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2-3 equivalents), and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-(3-Chlorophenyl)azetidine.
Characterization of 2-(3-Chlorophenyl)azetidine
The structural confirmation and purity assessment of the synthesized 2-(3-Chlorophenyl)azetidine can be performed using standard analytical techniques.[3][8]
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Expected Absorptions:
-
N-H stretch (secondary amine): ~3300-3500 cm⁻¹ (a weak to medium band)
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
C-N stretch: ~1020-1250 cm⁻¹
-
C-Cl stretch: ~600-800 cm⁻¹[8]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed molecular structure and confirm the connectivity of atoms.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy (Expected Signals):
-
Aromatic protons: Multiplets in the range of ~7.0-7.5 ppm.
-
Proton on the carbon bearing the phenyl group (CH-Ar): A triplet or multiplet.
-
Protons on the azetidine ring (CH₂): Multiplets.
-
N-H proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
-
¹³C NMR Spectroscopy (Expected Signals):
-
Aromatic carbons: Signals in the range of ~120-145 ppm.
-
Carbon bearing the phenyl group (CH-Ar): A signal in the downfield aliphatic region.
-
Azetidine ring carbons (CH₂): Signals in the upfield aliphatic region.
-
3. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 2-(3-Chlorophenyl)azetidine (167.64 g/mol ). The isotopic pattern of the molecular ion peak should be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).[13]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 2-(3-Chlorophenyl)azetidine.
Caption: General workflow for the synthesis and characterization of 2-(3-Chlorophenyl)azetidine.
Conclusion
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. PubChemLite - 2-(3-chlorophenyl)azetidine (C9H10ClN) [pubchemlite.lcsb.uni.lu]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 9. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 10. Design and synthesis of two azetidin-haloperidol derivatives using some strategies : Oriental Journal of Chemistry [orientjchem.org]
- 11. Azetidine synthesis [organic-chemistry.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Azetidine [webbook.nist.gov]
